![molecular formula C16H16O2S B4893858 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde
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Overview
Description
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of aldehydes and is a yellow crystalline powder.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde is not fully understood. However, it has been suggested that 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde has also been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase, indicating its antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde is its low toxicity, making it a safe compound to use in laboratory experiments. Additionally, 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could be conducted to understand the mechanism of action of 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde and its effects on various cellular pathways. Furthermore, the development of more efficient synthesis methods for 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde could lead to its widespread use in scientific research.
Conclusion
In conclusion, 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. With the development of more efficient synthesis methods and further studies on its mechanism of action, 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde could potentially be used as a therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde can be synthesized by the reaction of 2-hydroxybenzaldehyde with 4-methylphenylthioethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized with an oxidizing agent such as potassium permanganate to obtain 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde.
Scientific Research Applications
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde has shown promising results in various scientific studies as it exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde has been shown to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfanylethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13-6-8-15(9-7-13)19-11-10-18-16-5-3-2-4-14(16)12-17/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVGRJZMOEKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methylphenyl)sulfanyl]ethoxy}benzaldehyde |
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